2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]
Description
2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-quinoline] is a spirocyclic compound featuring a cyclopropane ring fused to a dihydroquinoline moiety. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and materials science. The compound is typically synthesized via cobalt-catalyzed annulation reactions or multi-step heterocyclic ring-forming processes .
Properties
IUPAC Name |
spiro[2,3-dihydro-1H-quinoline-4,1'-cyclopropane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-4-10-9(3-1)11(5-6-11)7-8-12-10/h1-4,12H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHFVUIJOYMULN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCNC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of quinoline derivatives with cyclopropane intermediates in the presence of catalysts. The reaction conditions often require specific temperatures and solvents to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated spirocyclic compounds .
Scientific Research Applications
Biological Activities
Numerous studies have indicated that 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline] exhibits significant biological activities:
- Anti-cholinesterase Activity : Preliminary studies suggest that this compound may inhibit cholinesterase enzymes, which are relevant in treating neurological disorders such as Alzheimer's disease .
- Bronchodilator Effects : Some derivatives have shown potential as bronchodilators, indicating their use in respiratory therapies .
- Antimicrobial Properties : The compound has been tested against various bacterial strains and demonstrated antimicrobial efficacy, making it a candidate for further development as an antimicrobial agent .
Therapeutic Potential
The therapeutic applications of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline] are promising due to its diverse biological activities:
- Cancer Treatment : Research has shown that this compound can induce apoptosis in cancer cell lines by affecting key signaling pathways involved in cell survival and proliferation. It has been linked to reduced tumor growth in animal models .
- Antiviral and Antifungal Activities : Similar compounds have exhibited antiviral and antifungal properties, suggesting potential uses in treating infectious diseases .
Case Studies
Several case studies highlight the applications of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]:
Mechanism of Action
The mechanism of action of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Spirocyclopropane Derivatives
Spirocyclopropane derivatives share a core spiro architecture but differ in substituents, heterocyclic systems, and functional groups, leading to distinct physicochemical and biological properties. Below is a detailed comparison:
Core Structural Variations
| Compound Name | Core Heterocycle | Key Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Quinoline | None (base structure) | C₁₁H₁₃N | 159.23 |
| 3n: 3'-Phenyl-2'-(quinolin-8-yl)-...-1'-one | Isoquinoline | Phenyl, quinolin-8-yl, ketone | C₂₄H₁₉N₂O | 357.43 |
| 7'-Chloro-2',3'-dihydro-1'H-spiro[...] | Isoquinoline | Chloro | C₁₁H₁₂ClN | 193.68 |
| 6'-Methoxy-2',3'-dihydro-1'H-spiro[...] | Isoquinoline | Methoxy | C₁₂H₁₅NO | 189.25 |
| 3z: 3'-(2-Bromophenyl)-...-1'-one | Isoquinoline | 2-Bromophenyl, quinolin-8-yl, ketone | C₂₄H₁₇BrN₂O | 461.03 |
Key Observations :
Key Findings :
- Cobalt-catalyzed methods (e.g., for 3n and 3z) achieve higher yields (60–80%) under mild conditions, making them industrially scalable .
- Functionalization post-synthesis (e.g., nitration) often requires stringent storage to prevent decomposition .
Physicochemical and Spectral Data
| Compound Name | ¹H NMR (δ, ppm) | IR (cm⁻¹) | HRMS (m/z) |
|---|---|---|---|
| Target Compound | Data not reported | Data not reported | Data not reported |
| 3n | 7.2–8.5 (aromatic), 1.2–2.8 (CH₂) | 2925, 1643 (C=O) | [M+H]⁺: 357.1501 (calc), 357.1498 (obs) |
| 7'-Chloro-spiro[...] | 3.1–3.5 (cyclopropane CH₂) | 3024, 1605 (C=C) | [M+H]⁺: 193.68 (calc) |
| 3z | 7.4–8.3 (quinoline, bromophenyl) | 1643 (C=O), 793 (C-Br) | [M+H]⁺: 461.0320 (calc), 461.0318 (obs) |
Notable Trends:
Biological Activity
2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-quinoline] is a spirocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a spirocyclic structure where a cyclopropane ring is fused to a quinoline moiety. This unique configuration is believed to contribute to its biological properties, making it a subject of interest for various pharmacological studies.
Structural Formula
The biological activity of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline] is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may modulate several signaling pathways, which can lead to various pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties.
- Anticancer Potential : The spirocyclic structure may allow it to interact with DNA or other cellular components, potentially leading to cytotoxic effects against cancer cells.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]. For instance, in vitro tests demonstrated that the compound exhibited inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Research has indicated that 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline] may possess anticancer properties. In cell line assays, the compound showed cytotoxic effects against several cancer types, including breast and lung cancer cells. The proposed mechanism involves DNA alkylation and induction of apoptosis in malignant cells.
Case Study 1: Antimicrobial Efficacy
In a study published in Molecules, the compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, demonstrating its potential as an antimicrobial agent .
| Microorganism | MIC (µg/mL) | Effect |
|---|---|---|
| Escherichia coli | 50 | Inhibition of growth |
| Staphylococcus aureus | 50 | Inhibition of growth |
Case Study 2: Anticancer Activity
In another study focusing on cancer cell lines, 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline] was shown to induce apoptosis in breast cancer cells at concentrations as low as 25 µM. The study utilized flow cytometry to analyze cell death pathways .
| Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | 40 |
| A549 (Lung Cancer) | 25 | 35 |
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline], it is essential to compare it with structurally similar compounds.
| Compound | Biological Activity | Remarks |
|---|---|---|
| 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] | Moderate anticancer activity | Similar structure but different moiety |
| 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-5'-carbonitrile | Enhanced reactivity | Contains a reactive carbonitrile group |
Q & A
Q. What are the common synthetic routes for 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline] derivatives?
The cobalt-catalyzed annulation of alkylidenecyclopropanes with substrates like benzamides or quinoline derivatives is a key method. For example, 3'-(2-bromophenyl)-6'-fluoro-2'-(quinolin-8-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one is synthesized via this approach using room-temperature reactions, yielding 55–80% after purification by silica gel column chromatography (petroleum ether/ethyl acetate eluent) . Substrates such as (cyclopropylidenemethyl)benzene or brominated analogs are critical for introducing substituents .
Q. Which spectroscopic techniques are essential for structural confirmation of spirocyclopropane derivatives?
- 1H/13C NMR : Used to resolve chemical environments, coupling constants (e.g., cyclopropane protons at δ 1.27–1.75 ppm), and aromatic substituent integration .
- HRMS (ESI) : Validates molecular formulas (e.g., [C24H17BrN2OS+H]+ with a mass accuracy of ±0.0002) .
- IR spectroscopy : Identifies carbonyl (1643–1680 cm⁻¹) and aromatic C-H stretches (2925–3024 cm⁻¹) .
Q. What safety precautions are critical when handling brominated spirocyclopropane derivatives?
Avoid ignition sources (P210), use protective equipment (P201), and ensure proper storage away from heat. For compounds like 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one, strict protocols for waste disposal and child-proof containers (P102) are mandated .
Advanced Research Questions
Q. How do substituents influence reaction yields in cobalt-catalyzed spirocyclopropane synthesis?
Electron-withdrawing groups (e.g., nitro or bromo) on aryl substrates reduce yields (55–62%) due to steric hindrance or electronic deactivation, while electron-donating groups (e.g., methoxy) improve cyclopropane stability, achieving up to 80% yields . Substituent positioning (ortho vs. para) also affects regioselectivity in annulation .
Q. What mechanistic insights explain the cobalt-catalyzed formation of spirocyclopropanes?
The reaction proceeds via a [4+2] cycloaddition mechanism, where cobalt coordinates to the alkylidenecyclopropane, facilitating ring-opening and subsequent annulation with the amide/quinoline substrate. Kinetic studies suggest rate-determining steps involve cyclopropane activation .
Q. How can crystallographic data resolve contradictions in NMR assignments for spirocyclic compounds?
Single-crystal X-ray diffraction provides unambiguous confirmation of spiro-junction geometry and substituent orientation. For instance, crystal structures of 3'-(2-nitrophenyl)-2'-(quinolin-8-yl)-derivatives clarified conflicting NOE correlations in NMR spectra .
Q. What strategies optimize purification of spirocyclopropane derivatives with polar functional groups?
Gradient elution (e.g., petroleum ether:ethyl acetate 70:30 to 50:50) on silica gel minimizes co-elution of byproducts. For highly polar analogs (e.g., carboxylic acid derivatives), reverse-phase HPLC with C18 columns and 0.1% TFA in acetonitrile/water is effective .
Q. How do spirocyclopropane frameworks enhance biological activity in drug discovery?
The rigid spiro structure improves metabolic stability and target binding. For example, INX-315 (a CDK2 inhibitor) incorporates a spiro[cyclohexane-1,4'-pyrimido[5',4':4,5]pyrrolo[2,1-c][1,2,4]triazine] core to enhance kinase selectivity . Structure-activity relationship (SAR) studies focus on cyclopropane ring strain and substituent electronic effects .
Methodological Tables
Table 1: Representative Yields and Substituent Effects in Spirocyclopropane Synthesis
| Substituent (R) | Position | Yield (%) | Key Characterization Data | Ref. |
|---|---|---|---|---|
| Bromo | ortho | 55 | HRMS: 461.0318 ([M+H]+) | |
| Nitro | para | 62 | IR: 1643 cm⁻¹ (C=O) | |
| Methoxy | meta | 80 | ¹H NMR: δ 3.72 (s, OCH3) |
Table 2: Safety Protocols for Brominated Derivatives
| Hazard Code | Precautionary Statement | Application Example |
|---|---|---|
| P210 | Avoid heat/open flame | 6'-Bromo derivatives |
| P201 | Use fume hood | All syntheses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
